molecular formula C25H38O6 B1678817 Rasfonin CAS No. 303156-68-5

Rasfonin

Cat. No. B1678817
M. Wt: 434.6 g/mol
InChI Key: OHRGHFXATDKGOV-FXYCKZMJSA-N
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Description

Rasfonin is a novel 2-pyrone derivative reported to induce apoptosis in ras-dependent cells . It has been found to have effects on ras-mutated pancreatic cancer cells, both in vitro and in vivo .


Synthesis Analysis

The synthesis of Rasfonin involves a highly convergent approach based on a single protocol construction of both major fragments via catalytic enantioselective α-hydroxymethylation of simple aliphatic aldehydes .


Molecular Structure Analysis

Rasfonin has a molecular formula of C25H38O6 . It is a 2-pyrone derivative . More detailed structural information can be found in the referenced scientific literature .


Chemical Reactions Analysis

Rasfonin has been found to suppress proliferation more strongly in Panc-1 cells (IC50 =5.5 μM) than BxPC-3 cells (IC50 =10 μM) in vitro . It also reduces clone formation, migration, and invasion by Panc-1 cells .


Physical And Chemical Properties Analysis

Rasfonin has a molecular weight of 434.6 g/mol . It has an XLogP3-AA value of 4.9, which is a measure of its lipophilicity .

Scientific Research Applications

Antitumor Effects and Mechanisms

Rasfonin, a fungal secondary metabolite, has been identified to possess significant antitumor properties. Key research findings highlight its ability to induce autophagy, apoptosis, and even necroptosis in cancer cells, making it a compound of interest in cancer research. For instance:

  • Akt-Mediated Autophagy and Apoptosis

    Rasfonin induces autophagy and apoptosis in renal cancer cells, with Akt phosphorylation playing a crucial role. It has been observed that the inhibition of Akt, either by small molecule inhibitors or genetic modification, can partially reduce rasfonin-dependent autophagic flux and PARP-1 cleavage. This indicates a link between rasfonin's effects and the glycolytic pathway, emphasizing the compound's potential in targeting cancer cell metabolism (Lu et al., 2015).

  • Targeting Ras-Mutated Cells

    Rasfonin has demonstrated potent effects against ras-mutated pancreatic cancer cells. It significantly hampers cell proliferation, clone formation, migration, and invasion, specifically in ras-mutated cells compared to wild-type cells. The compound's action involves downregulating Ras activity and affecting the EGFR–Ras–Raf–MEK–ERK signaling pathway. Notably, rasfonin's in vivo efficacy was also established through its ability to delay the growth of xenograft tumors originating from Panc-1 cells, a ras-mutated pancreatic cancer cell line (Xiao et al., 2014).

  • Induction of Multiple Cell Death Pathways

    Beyond autophagy and apoptosis, rasfonin has also been found to trigger necroptosis in renal cancer cells. The compound's multifaceted approach to inducing cell death, including the activation of necroptosis, highlights its potential as a comprehensive anticancer agent. Moreover, the interplay among these cell death processes suggests a complex mechanism of action, offering multiple avenues for therapeutic intervention (Sun et al., 2016).

  • ROS/JNK Pathway Activation

    The generation of reactive oxygen species (ROS) and the activation of the c-Jun NH2-terminal kinase (JNK) pathway are other significant mechanisms through which rasfonin exerts its effects. The upregulation of ROS production by rasfonin leads to enhanced autophagy and apoptosis, with inhibitors like N-Acetylcysteine (NAC) able to decrease these effects. This finding underscores the role of oxidative stress and cellular signaling pathways in mediating rasfonin's antitumor activity (Wang et al., 2016).

Impact on Osteosarcoma Cells

Rasfonin's effects extend to other types of cancer cells as well, including osteosarcoma cells. Research demonstrates that rasfonin can suppress the proliferation and migration of osteosarcoma 143B cells. It induces autophagy and activates caspase-dependent apoptosis, providing a basis for its potential application as a therapeutic agent for osteosarcoma (Zhang et al., 2019).

Synthesis and Stereochemistry Studies

Rasfonin's complex structure and synthesis have also been subjects of extensive research:

  • Total Synthesis and Structural Elucidation

    The total synthesis of rasfonin, including the establishment of its absolute stereochemistry, has been achieved. These studies not only advance the understanding of rasfonin's chemical structure but also facilitate further research and potential drug development efforts (Akiyama et al., 2005; Akiyama et al., 2003).

  • Enantioselective Synthesis Approaches

    Enantioselective synthesis of rasfonin has been explored to enhance its potential for therapeutic applications. These approaches focus on constructing the compound's complex structure with precise control over its stereochemistry, further underlining the compound's significance and the interest it has garnered in the scientific community (Boeckman et al., 2006; Bhuniya & Nanda, 2013; Boeckman et al., 2018).

properties

IUPAC Name

[(2R,3R)-2-[(E,2S,4R)-4,6-dimethyloct-6-en-2-yl]-6-oxo-2,3-dihydropyran-3-yl] (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-6-17(2)13-19(4)14-20(5)25-22(8-10-24(29)31-25)30-23(28)9-7-18(3)15-21(16-27)11-12-26/h6-10,15,19-22,25-27H,11-14,16H2,1-5H3/b9-7+,17-6+,18-15+/t19-,20-,21-,22+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRGHFXATDKGOV-FXYCKZMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CC(C)CC(C)C1C(C=CC(=O)O1)OC(=O)C=CC(=CC(CCO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C[C@H](C)C[C@H](C)[C@@H]1[C@@H](C=CC(=O)O1)OC(=O)/C=C/C(=C/[C@H](CCO)CO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043830
Record name Rasfonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Rasfonin

CAS RN

303156-68-5
Record name Rasfonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
R Bhuniya, S Nanda - Tetrahedron, 2013 - Elsevier
… Herein we report the asymmetric synthesis of rasfonin by a chemoenzymatic approach. The retrosynthetic analysis of the target molecule rasfonin is presented in Scheme 1. The …
Number of citations: 25 www.sciencedirect.com
Q Lu, S Yan, H Sun, W Wang, Y Li, X Yang… - Cell death & …, 2015 - nature.com
… In the present study, we observed that rasfonin induced autophagy … , rasfonin-induced cell death was first detected using the human renal cancer cell line ACHN, and rasfonin reduced …
Number of citations: 53 www.nature.com
Z Xiao, L Li, Y Li, W Zhou, J Cheng, F Liu… - Cell Death & …, 2014 - nature.com
… K-ras) were selected to test the effects of rasfonin on cell proliferation, clone formation, migration … treated with rasfonin or Salirasib (FTS). We found that rasfonin suppressed proliferation …
Number of citations: 24 www.nature.com
B Hou, H Huang, Y Li, J Liang, Z Xi, X Jiang, L Liu… - Cell death …, 2022 - nature.com
… rasfonin at a concentration of 12 μM induced much less punctate GFP-LC3 staining than rasfonin … 1B, C), whereas transmission electron microscopy (TEM) demonstrated that rasfonin (…
Number of citations: 3 www.nature.com
B Hou, S Liu, E Li, X Jiang - Chemistry & Biodiversity, 2020 - Wiley Online Library
… rasfonin-activated autophagy and caspase-dependent apoptosis, 29 whereas deprivation of raptor decreased both rasfonin-… appeared to differentially affect rasfonin-induced autophagic …
Number of citations: 6 onlinelibrary.wiley.com
RK Boeckman, JE Pero… - Journal of the American …, 2006 - ACS Publications
An enantioselective total synthesis of the apoptosis-inducing natural product, (−)-rasfonin, is described. Camphor lactam-mediated asymmetric alkylation reactions enabled the …
Number of citations: 90 pubs.acs.org
T Tomikawa, K Shin-Ya, K Furihata… - The Journal of …, 2000 - jstage.jst.go.jp
… Thus, the planar structure of rasfonin was determined as shown in Fig. 1. Rasfonin is an unsaturated 5-lactone bearing an alkyl chain at C-5 and an acyloxy chain at C-4. Although …
Number of citations: 34 www.jstage.jst.go.jp
Y Huang, AJ Minnaard, BL Feringa - Organic & Biomolecular …, 2012 - pubs.rsc.org
… Due to the potential use of (−)-1 in the development of cancer chemotherapeutics, a versatile synthetic route to rasfonin is required to establish which parts of the molecule are important for …
Number of citations: 30 pubs.rsc.org
F Zhang, TQ Yan, W Guo - Beijing da xue xue bao. Yi xue ban …, 2019 - europepmc.org
… 采用rasfonin处理143B细胞,PARP-1的切割随着rasfonin浓度的升高而增强(图3D),说明rasfonin… 在肾癌细胞中,rasfonin可以诱导细胞的自噬,抑制其自噬可以挽救rasfonin引起的细胞活性降低…
Number of citations: 3 europepmc.org
A Schüller, L Studt-Reinhold… - Fungal …, 2023 - fungalbiolbiotech.biomedcentral …
… Although rasfonin has the potential of being a future pharmaceutical, … rasfonin over-production strains for large scale applications. We propose here the biosynthetic pathway for rasfonin …

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